Cas no 1341829-92-2 (N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine)

N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine
- 4-Isopropyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
- Cyclohexanamine, N-(2-methoxy-1-methylethyl)-4-(1-methylethyl)-
- N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine
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- インチ: 1S/C13H27NO/c1-10(2)12-5-7-13(8-6-12)14-11(3)9-15-4/h10-14H,5-9H2,1-4H3
- InChIKey: JKUDMSYCRMYLNH-UHFFFAOYSA-N
- ほほえんだ: O(C)CC(C)NC1CCC(C(C)C)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 162
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 21.3
N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-169850-0.25g |
N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine |
1341829-92-2 | 0.25g |
$579.0 | 2023-09-20 | ||
Enamine | EN300-169850-2.5g |
N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine |
1341829-92-2 | 2.5g |
$1230.0 | 2023-09-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8837-5G |
N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine |
1341829-92-2 | 95% | 5g |
¥ 5,016.00 | 2023-03-31 | |
Enamine | EN300-169850-5g |
N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine |
1341829-92-2 | 5g |
$1821.0 | 2023-09-20 | ||
Ambeed | A1059277-1g |
N-(1-Methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine |
1341829-92-2 | 98% | 1g |
$247.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8837-10g |
N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine |
1341829-92-2 | 95% | 10g |
¥7310.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8837-100mg |
N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine |
1341829-92-2 | 95% | 100mg |
¥486.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8837-500mg |
N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine |
1341829-92-2 | 95% | 500mg |
¥1076.0 | 2024-04-24 | |
Enamine | EN300-169850-1g |
N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine |
1341829-92-2 | 1g |
$628.0 | 2023-09-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346295-5g |
4-Isopropyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine |
1341829-92-2 | 98% | 5g |
¥6566.00 | 2024-08-09 |
N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amineに関する追加情報
Professional Introduction to N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine (CAS No. 1341829-92-2)
N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine is a complex organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 1341829-92-2, exhibits a distinct molecular architecture characterized by a cyclohexane core substituted with two alkoxy and alkyl groups. The presence of these functional groups imparts specific chemical properties that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The structural features of N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine contribute to its potential biological activity. The cyclohexane ring provides a rigid scaffold, while the 1-methoxypropan-2-yl and propan-2-yl substituents introduce hydrophobic and hydrophilic interactions, respectively. This balance of polar and non-polar regions can influence the compound's solubility, bioavailability, and binding affinity to biological targets. Recent studies have highlighted the importance of such structural motifs in designing molecules with enhanced pharmacological properties.
In the realm of drug discovery, the synthesis and characterization of N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine have been subjects of extensive research. The compound's potential as a lead molecule in medicinal chemistry has been explored through various computational and experimental approaches. Advanced computational techniques, such as molecular docking and quantum mechanical simulations, have been employed to predict the interactions between this compound and biological targets. These studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors, making it a valuable candidate for further investigation.
The pharmacological profile of N-(1-methoxypropan-2-yl)-4-(propan-2-yl)cyclohexan-1-amine has been scrutinized in several preclinical studies. Research indicates that this compound demonstrates moderate affinity for specific binding sites, which could translate into therapeutic efficacy in conditions where these targets are dysregulated. For instance, preliminary data suggest that it may interfere with pathways involved in inflammation and pain perception, offering a potential therapeutic intervention for related disorders. These findings underscore the compound's significance as a pharmacological probe.
The synthesis of N-(1-methoxypropan-2-yl)-4-(propan-2-y)cyclohexanamine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 1-methoxypropan-2-yl and propan-2yl groups necessitates expertise in stereochemistry and functional group transformations. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
The analytical characterization of N-(1-methoxypropan-2yl)-4-(propan-2yl)cyclohexanam ine has been performed using state-of-the-art spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, has been crucial in elucidating its molecular structure. Additionally, mass spectrometry (MS) has provided insights into its fragmentation patterns, confirming its identity and purity. These analytical data are essential for ensuring the quality and consistency of the compound across different batches.
The potential applications of N-(1-methoxypropan}
In conclusion, N-(b)b)b)b)b)b)b)b)b)b)b)b)m)m)m)m)m)m)m)m)m)
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